molecular formula C18H26N2O3S B2695679 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide CAS No. 941900-73-8

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide

Cat. No.: B2695679
CAS No.: 941900-73-8
M. Wt: 350.48
InChI Key: JIBLOPDHHXQXFX-UHFFFAOYSA-N
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Description

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.48. The purity is usually 95%.
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Scientific Research Applications

Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst

A study by Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst that efficiently promoted the one-pot synthesis of hexahydroquinolines via four-component condensation. This process yielded excellent product yields in short reaction times and demonstrated the catalyst's reusability without loss of catalytic activity, highlighting its potential in facilitating eco-friendly and efficient synthetic pathways for quinoline derivatives Introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst for the promotion of the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions.

Tandem Pummerer/Mannich Cyclization Cascade

Padwa, Heidelbaugh, Kuethe, McClure, and Wang (2002) developed a method utilizing alpha-sulfinylenamides to prepare aza-heterocycles, including quinolines, through a tandem Pummerer/Mannich cyclization cascade. This method showcased a novel approach for assembling complex nitrogen-containing heterocycles, potentially useful in synthesizing natural product scaffolds and pharmaceuticals Tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides as a method to prepare aza-heterocycles.

Cascade Halosulfonylation for Quinolinone Synthesis

Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, and Tu (2016) reported a cascade three-component halosulfonylation of 1,7-enynes, leading to the efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones. This method efficiently constructed multiple bonds, including C-S, C-C, and C-I (or C-Br), demonstrating a novel strategy for rapidly building molecular complexity in quinoline derivatives A new cascade halosulfonylation of 1,7-enynes toward 3,4-dihydroquinolin-2(1H)-ones via sulfonyl radical-triggered addition/6-exo-dig cyclization.

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-18(21)20-12-6-7-14-10-11-15(13-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h10-11,13,16,19H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBLOPDHHXQXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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